[1-(4-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
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Overview
Description
[1-(4-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorobenzyl group attached to an imidazole ring, which is further modified with an amine group and hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride typically involves multiple steps:
Imidazole Derivative Synthesis: : The starting material is often an imidazole derivative, which undergoes halogenation to introduce the chlorobenzyl group.
Amination Reaction: : The imidazole derivative is then subjected to an amination reaction to introduce the amine group.
Hydrochloride Formation: : Finally, the amine group is converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form different derivatives.
Reduction: : The amine group can be reduced to form secondary or tertiary amines.
Substitution: : The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Imidazole derivatives with different oxidation states.
Reduction: : Secondary or tertiary amines.
Substitution: : Substituted imidazoles or benzyl derivatives.
Scientific Research Applications
[1-(4-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [1-(4-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
[1-(4-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride: is unique due to its specific structural features. Similar compounds include:
Imidazole derivatives: : Other imidazole-based compounds with different substituents.
Chlorobenzylamines: : Compounds with a chlorobenzyl group attached to an amine.
Hydrochloride salts: : Other hydrochloride salts of organic compounds.
These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to different properties and applications.
Properties
IUPAC Name |
[3-[(4-chlorophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c12-10-3-1-9(2-4-10)7-15-8-14-6-11(15)5-13;/h1-4,6,8H,5,7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLDHHLTVIEBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2CN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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